
(E)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide
説明
The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The presence of a pyridazine ring and a phenyl ring suggests potential pharmaceutical applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition .Molecular Structure Analysis
The compound contains several functional groups, including a sulfonamide, a pyridazine ring, and a phenyl ring . These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides, pyridazines, and phenyl rings are known to undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems .作用機序
Target of Action
Compounds with similar structures have been found to exhibit significant hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective activities . These activities suggest that the compound may interact with various targets involved in these biological processes.
Mode of Action
It is known that similar compounds can inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose . This suggests that the compound might interact with its targets to modulate oxidative stress, which could contribute to its observed biological activities.
Biochemical Pathways
Given its potential hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective activities , it can be inferred that the compound may influence various biochemical pathways related to these processes
Pharmacokinetics
The solubility of similar compounds in dmso suggests that this compound may also be soluble in DMSO, which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective activities . These effects suggest that the compound may exert protective effects on the liver, enhance cognitive function, regulate blood glucose levels, and protect neurons from damage.
Action Environment
The storage conditions of similar compounds suggest that they should be stored in a dry environment at 2-8°c . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and humidity.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-29-20-10-8-19(9-11-20)21-12-13-22(26)25(24-21)16-5-15-23-30(27,28)17-14-18-6-3-2-4-7-18/h2-4,6-14,17,23H,5,15-16H2,1H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRCWWNRDHCXKP-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B3203277.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3203279.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3203283.png)
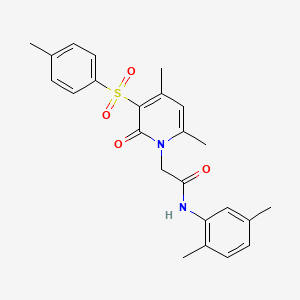
![N-(4-bromo-2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3203301.png)
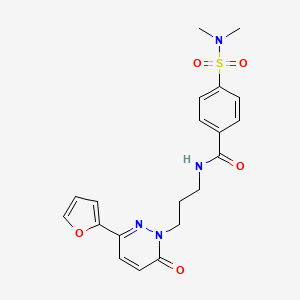
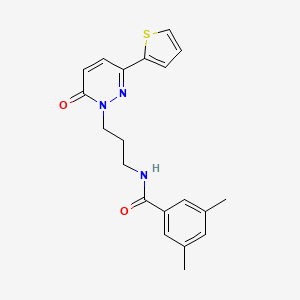
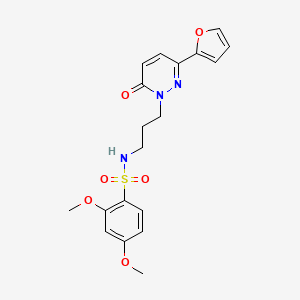

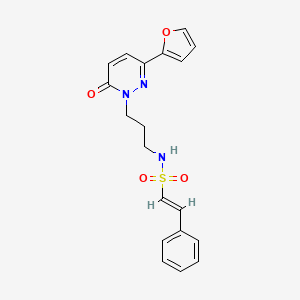
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B3203333.png)